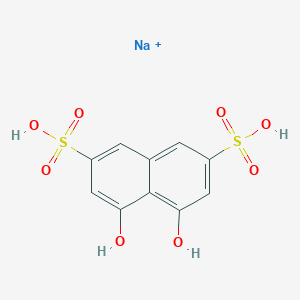
2-Formilbencenosulfonato de sodio
Descripción general
Descripción
Sodium 2-formylbenzenesulfonate, also known as 2-sulfobenzaldehyde sodium salt, is a chemical compound with the molecular formula C7H5NaO4S. It is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a sulfonic acid group in its sodium salt form. This compound is widely used as an intermediate in the synthesis of various dyes, fluorescent whitening agents, and other industrial chemicals .
Aplicaciones Científicas De Investigación
Sodium 2-formylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent whitening agents and dyes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable derivatives with various biomolecules.
Mecanismo De Acción
Mode of Action
The compound has been reported to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . This suggests that it may interact with its targets through a similar mechanism, potentially acting as a precursor in various chemical reactions .
Biochemical Pathways
Given its reactivity with chitosan, it may be involved in pathways related to the transformation of phenolic and non-phenolic precursors .
Pharmacokinetics
It is soluble in water, which suggests it could have good bioavailability .
Result of Action
Sodium 2-Formylbenzenesulfonate has been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This suggests that its action results in the production of stable, non-toxic compounds .
Action Environment
Given its solubility in water, it is likely that its action and stability could be influenced by the ph and ionic strength of the solution .
Análisis Bioquímico
Biochemical Properties
It is known to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives This suggests that Sodium 2-formylbenzenesulfonate may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to participate in reactions yielding N-benzyl derivatives , suggesting it may interact with biomolecules at the molecular level
Metabolic Pathways
It is known to be a precursor in the synthesis of other compounds , suggesting it may be involved in certain metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-formylbenzenesulfonate is typically synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sodium sulfite or sodium bisulfite, followed by oxidation with sodium chlorite. This method ensures high yield and purity while minimizing the use of hazardous chemicals .
Industrial Production Methods: In industrial settings, the production of sodium 2-formylbenzenesulfonate often involves the use of o-chlorobenzaldehyde as the raw material, with potassium iodide acting as a catalyst. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization from a small volume of water .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Sodium chlorite or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium cyanoborohydride for reductive amination reactions
Major Products:
Oxidation: 2-sulfobenzoic acid.
Reduction: 2-hydroxymethylbenzenesulfonate.
Substitution: N-benzyl derivatives when reacted with chitosan
Comparación Con Compuestos Similares
- 2-Sulfobenzaldehyde sodium salt
- Benzaldehyde-2-sulfonic acid sodium salt
- Sodium 2-formyl-benzolsulfonate
Comparison: Sodium 2-formylbenzenesulfonate is unique due to its specific combination of formyl and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers higher stability and reactivity, making it a preferred choice in various industrial and research applications .
Propiedades
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Formylbenzenesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1008-72-6 | |
| Record name | Sodium o-formylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-formylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-FORMYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium 2-formylbenzenesulfonate contribute to the synthesis of novel ligands and what are their potential applications?
A1: Sodium 2-formylbenzenesulfonate readily reacts with amines via condensation reactions, yielding a diverse library of imino-methyl benzenesulfonate ligands [, ]. These ligands, characterized by an imine nitrogen and a sulfonate group, can coordinate to metal centers, forming complexes with potential applications in catalysis. For instance, imino-methyl benzenesulfonate-ligated palladium complexes have shown promise as catalysts for ethylene polymerization [].
Q2: What is the structural characterization of sodium 2-formylbenzenesulfonate and its derivatives?
A2: While the provided abstracts don't explicitly detail the spectroscopic data of sodium 2-formylbenzenesulfonate itself, they highlight the characterization of its derivatives. For example, in the synthesis of imino-methyl benzenesulfonate ligands, techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were employed to confirm the identity and structure of the resulting ligands and their metal complexes [, ]. These methods provide crucial information about the molecular formula, weight, and spatial arrangement of atoms within these compounds.
Q3: Can you provide an example of how sodium 2-formylbenzenesulfonate is used in the development of heterogeneous catalysts and what advantages does this approach offer?
A3: Researchers have successfully utilized sodium 2-formylbenzenesulfonate to modify sodium lignosulfonate, a biomass waste product, for the immobilization of copper species []. This modification involved a phenylaldehyde condensation reaction between the two compounds. The resulting material acted as a robust support for the copper catalyst, demonstrating excellent activity in synthesizing various nitrogen-containing heterocycles. This heterogeneous catalyst exhibited recyclability, retaining its activity over multiple reaction cycles, highlighting a significant advantage of this approach [].
Q4: Beyond catalysis, are there other applications of sodium 2-formylbenzenesulfonate and its derivatives?
A4: Sodium 2-formylbenzenesulfonate can react with 3-thiosemicarbazide to produce a novel ligand containing sulfonic acid radicals. This ligand was used to synthesize a sodium complex, whose three-dimensional network structure was characterized by X-ray single crystal diffractometry []. While the specific application of this complex wasn't detailed in the abstract, the study highlights the potential of sodium 2-formylbenzenesulfonate in constructing supramolecular architectures with potential applications in materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)










